molecular formula C20H14BrN3O B414433 N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 391218-46-5

N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide

Cat. No. B414433
CAS RN: 391218-46-5
M. Wt: 392.2g/mol
InChI Key: BXNRZEYELKGVFI-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological and medicinal properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process can vary depending on the desired benzimidazole derivative .


Molecular Structure Analysis

Benzimidazole has a heterocyclic structure, which is an essential scaffold in drug and pharmaceutical development . The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a variety of biological activities, including anticancer effects . They can interact with various biological targets and undergo a range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. In general, benzimidazole is a solid at room temperature and is soluble in common organic solvents .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activity : Benzimidazole derivatives, including compounds structurally related to N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide, have been synthesized and evaluated for their antimicrobial, anti-asthmatic, and anti-diabetic activities. These compounds have shown moderate activities in vitro, suggesting their potential as therapeutic agents in treating various conditions (Vinodkumar et al., 2008).

Antioxidant Properties : Some benzimidazole derivatives have been synthesized and assessed for their effects on lipid peroxidation in rat liver, demonstrating significant antioxidant properties. This highlights their potential application in developing treatments for oxidative stress-related diseases (Kuş et al., 2004).

GPCR-35 Agonists for Pain and Inflammatory Diseases : A study introduced N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent G Protein-Coupled Receptor-35 (GPR35) agonists, showing promise in treating pain, inflammatory, and metabolic diseases (Wei et al., 2018).

Material Science Applications

Oligobenzimidazoles : The synthesis and characterization of oligobenzimidazoles, which have been investigated for their electrochemical, electrical, optical, thermal, and rectification properties, demonstrate the utility of benzimidazole derivatives in material science, particularly in developing new materials with specific electronic and optical properties (Anand & Muthusamy, 2018).

Anticancer Applications

Inhibitors of Cancer Cell Proliferation : Benzimidazole derivatives, including the specified compound and its precursors, have been synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, indicating their potential as anticancer agents (Thimmegowda et al., 2008).

Potential Anticancer Agents : Another study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed their significant anticancer activity, particularly against the A549 cell line, underscoring the therapeutic potential of benzimidazole derivatives in cancer treatment (Romero-Castro et al., 2011).

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .

Future Directions

The future directions of research into benzimidazole derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. This includes the development of new benzimidazole derivatives with improved potency and selectivity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide are not fully explored yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some benzimidazole derivatives have been found to activate human glucokinase, an enzyme involved in glucose metabolism

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing various cellular processes These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNRZEYELKGVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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